3-(4-Fluoro-3-methoxyphenyl)propan-1-ol
Overview
Description
3-(4-Fluoro-3-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO2. It is a member of the methoxybenzenes family and features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Fluoro-3-methoxyphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3-methoxybenzaldehyde with a Grignard reagent, followed by reduction. The reaction typically proceeds as follows:
Formation of Grignard Reagent: 4-Fluoro-3-methoxybenzaldehyde is reacted with a Grignard reagent, such as phenylmagnesium bromide, in an anhydrous ether solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: H2 gas with a palladium catalyst or LiAlH4 in anhydrous ether.
Substitution: NaOCH3 or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: 3-(4-Fluoro-3-methoxyphenyl)propanal or 3-(4-Fluoro-3-methoxyphenyl)propanone.
Reduction: 3-(4-Fluoro-3-methoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluoro-3-methoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. For example, it may inhibit specific enzymes by forming hydrogen bonds or hydrophobic interactions with the active site, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propan-1-ol: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-(4-Methoxyphenoxy)-1-propanol: Contains an ether linkage instead of a direct phenyl-propanol connection, affecting its reactivity and applications
Uniqueness
3-(4-Fluoro-3-methoxyphenyl)propan-1-ol is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination can enhance its chemical stability, lipophilicity, and biological activity compared to similar compounds .
Properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-13-10-7-8(3-2-6-12)4-5-9(10)11/h4-5,7,12H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVVUQHQTSLLRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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